Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dimethoxyphenyl and ethyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an urea derivative . The reaction conditions often require heating in a solvent such as dimethylformamide (DMF) and may proceed without the need for a catalyst . Industrial production methods would likely optimize these conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the tetrazolo[1,5-a]pyrimidine core, often using reagents like halides or organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate include other tetrazolo[1,5-a]pyrimidine derivatives and related heterocycles such as thiazolopyrimidines These compounds share structural similarities but may differ in their chemical reactivity and biological activities
Properties
Molecular Formula |
C16H19N5O4 |
---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O4/c1-5-10-13(15(22)25-4)14(21-16(17-10)18-19-20-21)9-6-7-11(23-2)12(8-9)24-3/h6-8,14H,5H2,1-4H3,(H,17,18,20) |
InChI Key |
JLSGOONLWAYCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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